2-Amino-2-(oxetan-3-YL)acetic acid

Bioisostere Solubility Lipophilicity

Unlike glycine or common analogs, 2-amino-2-(oxetan-3-yl)acetic acid anchors an oxetane ring directly at the α-carbon, creating a rigid, puckered scaffold (~8.7°) that functions as a non-planar amide bioisostere. This motif enhances metabolic stability, fine-tunes lipophilicity (XLogP -3.5 vs. glycine -3.21), and expands TPSA (72.6 vs. 63.3 Ų). Its unique H-bond acceptor capacity and sulfonamide-like exit vector unlock novel 3D chemical space for peptidomimetics, NMDA-targeted probes, and IP-differentiating lead optimization. Available in research-grade purity with global shipping.

Molecular Formula C5H9NO3
Molecular Weight 131.131
CAS No. 1270019-87-8
Cat. No. B594783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(oxetan-3-YL)acetic acid
CAS1270019-87-8
Molecular FormulaC5H9NO3
Molecular Weight131.131
Structural Identifiers
SMILESC1C(CO1)C(C(=O)O)N
InChIInChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)
InChIKeyRMQBFQWTJJLVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(oxetan-3-yl)acetic acid (CAS 1270019-87-8): An Overview of Physicochemical and Structural Identity for Procurement Consideration


2-Amino-2-(oxetan-3-yl)acetic acid, an oxetane-containing non-proteinogenic amino acid, features a four-membered cyclic ether directly bonded to the α-carbon of the glycine core . This fusion of an oxetane ring with an α-amino acid motif confers a rigid, conformationally restricted scaffold that can profoundly modulate aqueous solubility, lipophilicity, and metabolic stability when substituted for common carbonyl or gem-dimethyl functionalities [1]. These property-modulating capabilities position 2-amino-2-(oxetan-3-yl)acetic acid as a valuable building block for medicinal chemistry and drug discovery .

Why 2-Amino-2-(oxetan-3-yl)acetic acid (CAS 1270019-87-8) Cannot Be Directly Substituted by Common Glycine Analogs in Medicinal Chemistry Campaigns


Generic substitution of 2-amino-2-(oxetan-3-yl)acetic acid with simple glycine or other common amino acid analogs overlooks the oxetane ring's unique capacity to serve as a bioisostere and property-modulating motif. The oxetane ring provides a distinct hydrogen bond acceptor capability [1] and a conformationally restricted scaffold with a slight puckering angle (∼8.7°) [2], which fundamentally alters molecular topology, solubility, and metabolic stability compared to linear or gem-dimethyl counterparts [3]. These differences directly impact the pharmacokinetic profile and intellectual property space of drug candidates [4], making informed selection of the specific oxetane building block critical. The quantitative evidence presented below confirms that 2-amino-2-(oxetan-3-yl)acetic acid offers a unique combination of properties not replicated by its closest structural analogs.

Quantitative Differentiation of 2-Amino-2-(oxetan-3-yl)acetic acid (CAS 1270019-87-8) Against Closest Structural Analogs: A Data-Driven Evidence Guide


Enhanced Solubility and Comparable Lipophilicity of 2-Amino-2-(oxetan-3-yl)acetic acid as an Amide Bioisostere

In a matched molecular pair study comparing 3-aryl-3-amino-oxetane motifs with their corresponding benzamides, the amino-oxetane analogs demonstrated comparable or improved physicochemical properties. Specifically, amino-oxetanes exhibited similar lipophilicity profiles while showing a trend toward enhanced aqueous solubility [1]. The amino-oxetane motif displayed higher basicity than an amide but significantly reduced amine basicity compared to benzylamine [1]. This supports the use of 2-amino-2-(oxetan-3-yl)acetic acid as a viable amide bioisostere with potential for improved solubility without compromising lipophilicity.

Bioisostere Solubility Lipophilicity

Conformational Rigidity and Structural Comparison of 2-Amino-2-(oxetan-3-yl)acetic acid vs. Amide and Sulfonamide Topologies

X-ray crystallographic and computational analysis reveals that amino-oxetanes maintain both H-bond acceptor and donor capabilities of amides [1]. However, their preferred gauche conformation results in a torsion angle and exit vector more closely resembling sulfonamides than amides [1]. The oxetane ring itself is conformationally restricted with a slight puckering angle of approximately 8.7° [2]. This unique topological signature differentiates 2-amino-2-(oxetan-3-yl)acetic acid from simple amide or sulfonamide analogs, offering a distinct spatial presentation of functional groups.

Conformational analysis Bioisostere Structure-based design

Predicted Physicochemical Profile of 2-Amino-2-(oxetan-3-yl)acetic acid: Lipophilicity (XLogP) and Polar Surface Area (PSA) vs. Glycine

Computed physicochemical properties for (R)-2-amino-2-(oxetan-3-yl)acetic acid (enantiomer of the target compound) predict an XLogP of -3.5 and a topological polar surface area (TPSA) of 72.6 Ų . In comparison, the parent amino acid glycine has an experimental logP of -3.21 and a TPSA of 63.3 Ų [1]. The oxetane-containing analog shows a modest decrease in predicted lipophilicity (Δ logP ≈ -0.29) and a notable increase in polar surface area (Δ PSA ≈ +9.3 Ų), consistent with the introduction of the oxygen heterocycle.

Physicochemical properties Lipophilicity Drug-likeness

Recommended Application Scenarios for 2-Amino-2-(oxetan-3-yl)acetic acid (CAS 1270019-87-8) Based on Quantitative Evidence


Amide Bond Bioisostere Replacement in Medicinal Chemistry

As a rigid, non-planar amide bioisostere, 2-amino-2-(oxetan-3-yl)acetic acid is ideal for replacing amide bonds in lead compounds to modulate physicochemical properties and potentially improve solubility, as supported by matched molecular pair studies [1]. Its unique exit vector (resembling a sulfonamide) offers a distinct 3D pharmacophore for exploring novel chemical space [1].

Synthesis of Conformationally Constrained Peptidomimetics

The oxetane ring imposes a rigid, conformationally restricted scaffold (puckering angle ~8.7°) [2], making this compound a valuable building block for peptidomimetics designed to mimic specific secondary structures or to lock a bioactive conformation. This is particularly relevant for targeting receptors like the NMDA receptor complex, where oxetane-containing glycine analogs have shown activity [3].

Modulation of Pharmacokinetic Properties through Lipophilicity and PSA Tuning

With a predicted XLogP of -3.5 and a TPSA of 72.6 Ų (vs. glycine's -3.21 and 63.3 Ų) [REFS-4, REFS-5], this oxetane-amino acid can be strategically incorporated to fine-tune a drug candidate's lipophilicity and polar surface area, thereby influencing aqueous solubility and membrane permeability in a predictable manner.

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